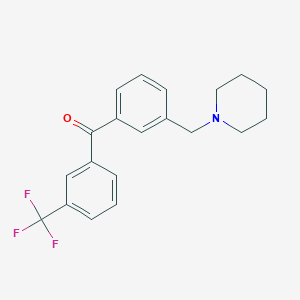

3'-Piperidinomethyl-3-trifluoromethylbenzophenone

Description

3'-Piperidinomethyl-3-trifluoromethylbenzophenone is a benzophenone derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of one benzene ring and a piperidinomethyl (-CH₂-piperidine) substituent at the 3'-position of the adjacent benzene ring. This compound’s structural framework combines lipophilic (trifluoromethyl) and basic (piperidine) moieties, making it relevant to pharmaceutical and materials chemistry.

Propriétés

IUPAC Name |

[3-(piperidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)18-9-5-8-17(13-18)19(25)16-7-4-6-15(12-16)14-24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKXKHXZHVVBTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643154 | |

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-36-7 | |

| Record name | Methanone, [3-(1-piperidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(Piperidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Piperidinomethyl-3-trifluoromethylbenzophenone typically involves the reaction of 3-trifluoromethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 3’-Piperidinomethyl-3-trifluoromethylbenzophenone are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

3’-Piperidinomethyl-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3’-Piperidinomethyl-3-trifluoromethylbenzophenone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3’-Piperidinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and commercial differences between 3'-Piperidinomethyl-3-trifluoromethylbenzophenone and its analogs:

Positional Isomerism: 3' vs. 4'-Piperidinomethyl Derivatives

The positional isomer 4'-Piperidinomethyl-3-trifluoromethylbenzophenone (CAS 898775-35-4) differs from the parent compound only in the placement of the piperidinomethyl group (4' vs. 3'). This subtle change impacts steric and electronic properties.

Trifluoromethyl vs. Fluorine Substitution

3-Fluoro-3'-piperidinomethylbenzophenone (CAS 898793-02-7) replaces the trifluoromethyl group with a single fluorine atom. This substitution reduces molecular weight by ~50 g/mol and alters lipophilicity (logP decreases by ~1.5 units, estimated).

Piperidine vs. Piperazine Derivatives

3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone (CAS 898789-01-0) substitutes piperidine with a methylpiperazine group. The added nitrogen in piperazine increases basicity (pKa ~8.5 vs. piperidine’s ~11), which could improve water solubility and bioavailability. Its commercial availability via seven suppliers highlights its broader utility in medicinal chemistry, possibly as a kinase inhibitor precursor .

Research Implications and Challenges

- Synthetic Accessibility: The discontinued status of this compound (evidence 4) suggests synthetic challenges, such as low yields in introducing both bulky -CF₃ and -CH₂-piperidine groups.

- Biological Activity : Analogous compounds with -CF₃ and piperidine groups are prevalent in serotonin receptor modulators and acetylcholinesterase inhibitors. Positional isomerism (3' vs. 4') could lead to divergent activity profiles, warranting targeted SAR studies .

Activité Biologique

3'-Piperidinomethyl-3-trifluoromethylbenzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzophenone core substituted with a piperidinomethyl group and trifluoromethyl moiety. Its molecular formula is , and it exhibits unique physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the activation of caspase pathways and the modulation of cell cycle regulators.

Case Study:

A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The compound also increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleic acid synthesis and cell wall biosynthesis, similar to other known antimicrobial agents.

- Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

- Apoptosis Induction: In cancer cells, it can trigger apoptotic pathways by influencing mitochondrial membrane potential and activating caspases.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as those containing morpholine or pyrrolidine rings, this compound shows enhanced potency against certain microbial strains and cancer cells. This can be attributed to the trifluoromethyl group, which may enhance lipophilicity and receptor binding affinity.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Ethyl 8-oxo-8-[3-(piperidinomethyl)phenyl]octanoate | Moderate | Low |

| Ethyl 8-oxo-8-[3-(morpholinomethyl)phenyl]octanoate | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.